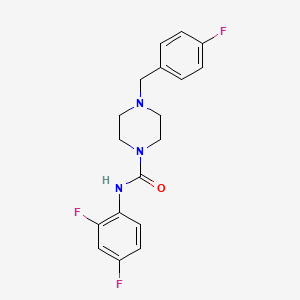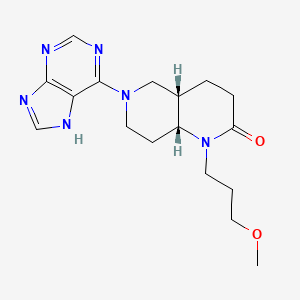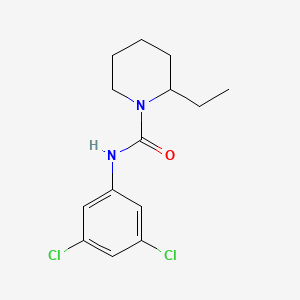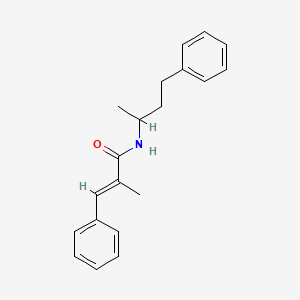![molecular formula C25H32N2O2 B5485145 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5485145.png)
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to possess significant biological activity.
作用機序
The mechanism of action of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide is not well understood. However, it has been proposed that this compound may act by inhibiting various enzymes involved in cellular metabolism. Additionally, it has also been suggested that this compound may act by disrupting the cell membrane of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide has been shown to possess significant biochemical and physiological effects. In vitro studies have shown that this compound possesses significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been shown to possess significant activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide in lab experiments include its potent biological activity against various cancer cell lines and bacterial and fungal strains. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity at high concentrations.
将来の方向性
There are several future directions that can be pursued in the research of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide. One potential direction is to investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, further studies can be conducted to investigate the potential applications of this compound in the development of new antibiotics and anticancer agents. Finally, future studies can also be conducted to investigate the potential toxicity of this compound and identify ways to mitigate any potential adverse effects.
合成法
The synthesis of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzylamine to form the corresponding amide. This amide is then reacted with 4-phenyltetrahydro-2H-pyran-4-methanol in the presence of a Lewis acid catalyst to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, this compound has also been shown to possess significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-benzyl-N-[(4-phenyloxan-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-24(22-11-15-27(16-12-22)19-21-7-3-1-4-8-21)26-20-25(13-17-29-18-14-25)23-9-5-2-6-10-23/h1-10,22H,11-20H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFCWRDFKDVKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5485068.png)

![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5485087.png)

![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5485093.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5485115.png)


![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylthio)nicotinamide](/img/structure/B5485126.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5485135.png)
![4-(aminosulfonyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]butanamide](/img/structure/B5485137.png)
![4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5485157.png)